molecular formula C10H13NO5S B1362629 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid CAS No. 59724-73-1

2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B1362629
CAS No.: 59724-73-1
M. Wt: 259.28 g/mol
InChI Key: XTCIPBHRVYICGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents and can influence its interaction with biological targets, making it particularly useful in proteomics research .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCIPBHRVYICGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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